((2S,6R)-6-methylmorpholin-2-yl)methanol
Description
((2S,6R)-6-methylmorpholin-2-yl)methanol is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a methyl group at the 6-position and a hydroxymethyl group at the 2-position
Properties
IUPAC Name |
[(2S,6R)-6-methylmorpholin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUNMFUEXOEXSZ-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932364-52-7 | |
| Record name | [(2S,6R)-6-methylmorpholin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-6-methylmorpholin-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of (S)-glycidol with ®-6-methylmorpholine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: (S)-glycidol and ®-6-methylmorpholine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The (S)-glycidol is added dropwise to a solution of ®-6-methylmorpholine in an appropriate solvent, such as tetrahydrofuran or ethanol, under stirring. The reaction mixture is then heated to reflux for several hours.
Isolation: After completion of the reaction, the product is isolated by extraction, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
((2S,6R)-6-methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
((2S,6R)-6-methylmorpholin-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential activity as central nervous system agents or anti-inflammatory drugs.
Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of ((2S,6R)-6-methylmorpholin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, while the morpholine ring can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2S,6S)-6-methylmorpholin-2-yl)methanol: A diastereomer with different stereochemistry at the 6-position.
(2R,6R)-6-methylmorpholin-2-yl)methanol: Another diastereomer with different stereochemistry at both the 2- and 6-positions.
(2S,6R)-6-ethylmorpholin-2-yl)methanol: A compound with an ethyl group instead of a methyl group at the 6-position.
Uniqueness
((2S,6R)-6-methylmorpholin-2-yl)methanol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of both a hydroxymethyl group and a methyl group on the morpholine ring provides distinct chemical properties that can be exploited in various applications.
Biological Activity
((2S,6R)-6-methylmorpholin-2-yl)methanol is a chiral compound belonging to the morpholine family, characterized by a six-membered heterocyclic structure that includes one nitrogen atom. Its unique stereochemistry and functional groups make it a subject of interest in medicinal chemistry and biological research. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound includes a hydroxymethyl group at the 2-position and a methyl group at the 6-position of the morpholine ring. This configuration influences its biological interactions and potential therapeutic applications.
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Chiral compound with specific stereochemistry |
| ((2S,6S)-6-methylmorpholin-2-yl)methanol | Structure | Diastereomer with different stereochemistry at the 6-position |
| Morpholine | Structure | Parent compound without substitutions |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity and influence cellular signaling pathways. Research indicates that this compound may affect the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for regulating cell growth and metabolism.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, altering their function and downstream signaling.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against RNA viruses by modulating host cell pathways .
- Cancer Therapeutics : By affecting mTOR signaling, it may have implications in cancer treatment, potentially slowing tumor growth or enhancing the efficacy of existing therapies.
- Neuroprotection : There are indications that this compound could play a role in neuroprotection, although further studies are needed to elucidate its effects on neurodegenerative diseases.
Case Study 1: Antiviral Efficacy
In a study investigating antiviral compounds, this compound was shown to exhibit inhibitory effects on viral replication in vitro. The mechanism involved indirect targeting of viral RNA-dependent RNA polymerase (RdRp), suggesting a dual-target approach that could enhance therapeutic efficacy against viral infections .
Case Study 2: Cancer Cell Line Studies
In another investigation focused on cancer therapeutics, this compound demonstrated significant modulation of mTOR signaling in various cancer cell lines. The results indicated reduced cell proliferation and enhanced apoptosis in treated cells compared to controls.
Research Findings
Recent studies have provided insights into the pharmacological profile of this compound:
- Binding Affinity : Studies have shown that this compound possesses a high binding affinity for certain biological targets, which is critical for its therapeutic potential.
- Selectivity Index (SI) : In antiviral studies, it exhibited a favorable selectivity index, indicating effective inhibition of viral replication with minimal cytotoxicity to host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
